

# A Comparative Guide to Translational Read-Through Compounds: GJ103 Sodium Salt and Alternatives

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **GJ103 sodium salt**

Cat. No.: **B593885**

[Get Quote](#)

Translational read-through therapy is a promising strategy for treating genetic disorders caused by nonsense mutations. These mutations introduce a premature termination codon (PTC) into the messenger RNA (mRNA), leading to the production of a truncated, non-functional protein. Read-through compounds work by enabling the ribosome to bypass the PTC, allowing for the synthesis of a full-length, functional protein. This guide provides a comparative overview of **GJ103 sodium salt** and other prominent read-through compounds, supported by experimental data and methodologies.

## Mechanism of Action: Overcoming Premature Termination

Nonsense mutations account for approximately 11% of all gene lesions that cause human genetic diseases.<sup>[1][2]</sup> The therapeutic goal of read-through compounds is to promote the insertion of a near-cognate transfer RNA (tRNA) at the site of the PTC, which allows translation to continue.<sup>[3][4]</sup> The level of read-through depends on factors like the specific stop codon (UGA, UAA, or UAG), the surrounding mRNA sequence, and the compound used.<sup>[5]</sup> Compounds are broadly categorized into two main classes: aminoglycosides and non-aminoglycosides.<sup>[1][2]</sup>

## Compound Profiles

**GJ103 Sodium Salt:** A Novel Non-Aminoglycoside

GJ103 is an active analog of the novel read-through compound GJ072, which was identified through high-throughput screening.[6][7] A key advantage of GJ103 is its formulation as a water-soluble salt, which facilitates its use in systematic in vivo administration and experimental studies.[2][6]

Studies on GJ103 and its parent compounds have demonstrated:

- Broad Efficacy: Effective at inducing read-through of all three types of nonsense mutations (TGA, TAG, and TAA).[6]
- Comparable Activity: In ataxia-telangiectasia (A-T) cellular models, GJ103 and its parent compound GJ072 showed read-through activity comparable or superior to other non-aminoglycoside compounds like RTC13 and ataluren (PTC124).[2][6]
- Favorable Tolerability: Appeared to be well-tolerated in A-T cells, suggesting a potentially better safety profile than some earlier compounds.[2][6]

#### Other Key Read-Through Compounds

- Aminoglycosides (e.g., Gentamicin, G418): These were the first class of compounds identified with read-through capabilities.[8] They function by binding to the decoding site on the eukaryotic ribosome, which can induce a misreading of the PTC.[1][8] While effective in many preclinical models, their long-term clinical use is hampered by significant nephrotoxicity (kidney damage) and ototoxicity (hearing loss).[4][9] Gentamicin is the only aminoglycoside that has been tested in clinical trials for PTC read-through.[1][2]
- Ataluren (PTC124): A non-aminoglycoside compound that is the only read-through drug approved for clinical use (in the European Union for Duchenne muscular dystrophy).[3] Its mechanism differs from aminoglycosides; it is thought to inhibit the activity of the translation release factors that normally recognize stop codons.[3] The initial discovery of Ataluren was associated with its effect on a firefly luciferase reporter, which highlighted the importance of using luciferase-independent assays for screening.[10]
- RTC13 and RTC14: These are non-aminoglycoside compounds identified through a robust, luciferase-independent high-throughput screening assay.[11][12][13] They have demonstrated the ability to restore functional ATM protein in A-T patient cells and dystrophin protein in a mouse model of Duchenne muscular dystrophy.[11][12][14]

- Designer Aminoglycosides (e.g., ELX-02, NB-series): To overcome the toxicity of traditional aminoglycosides, new synthetic versions have been developed.[9] Compounds like ELX-02 and NB84 are designed to have greater potency and reduced toxicity compared to conventional aminoglycosides.[4][9]

## Quantitative Data Comparison

The following tables summarize the characteristics and reported efficacy of various read-through compounds.

Table 1: General Comparison of Read-Through Compound Classes

| Feature         | Aminoglycosides (e.g., Gentamicin, G418)                                               | Non-Aminoglycosides (e.g., GJ103, Ataluren, RTC13)                                       |
|-----------------|----------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------|
| Mechanism       | Bind to ribosomal decoding center, inducing misreading of PTC.[1][8]                   | Varies; may inhibit translation release factors or have other ribosomal interactions.[3] |
| Advantages      | Well-characterized read-through activity in preclinical models.                        | Generally lower toxicity profiles.[2][10] Often orally bioavailable.                     |
| Disadvantages   | Significant risk of nephrotoxicity and ototoxicity. [4][9] Poor cell permeability.     | Efficacy can be highly dependent on the specific nonsense mutation and gene context.     |
| Clinical Status | Gentamicin used in some clinical trials but not approved as a read-through drug.[1][2] | Ataluren (PTC124) is clinically approved for DMD in the EU. [3]                          |

Table 2: Summary of Experimental Data for Select Compounds

| Compound          | Model System                              | Target Gene/Protein | Key Quantitative Finding                                                                                                              |
|-------------------|-------------------------------------------|---------------------|---------------------------------------------------------------------------------------------------------------------------------------|
| GJ103 / GJ072     | Ataxia-Telangiectasia (A-T) patient cells | ATM                 | Restored ATM kinase activity to levels comparable or superior to RTC13 and Ataluren.[ <a href="#">2</a> ][ <a href="#">6</a> ]        |
| Gentamicin        | Cystic Fibrosis (CF) patient cells        | CFTR                | Can induce PTC read-through but requires high concentrations (e.g., 7.5–10 mg/kg/d intravenously in trials).<br>[ <a href="#">2</a> ] |
| G418              | mdx mouse myotubes                        | Dystrophin          | Induces read-through but shows significant toxicity at concentrations >2.5 $\mu$ M in vitro.[ <a href="#">11</a> ]                    |
| Ataluren (PTC124) | Cystic Fibrosis (CF) models               | CFTR                | Demonstrated more efficient read-through activity than aminoglycosides in a Phase I clinical study.<br>[ <a href="#">10</a> ]         |
| RTC13 / RTC14     | mdx mouse myotubes                        | Dystrophin          | Induced significant dystrophin protein expression at concentrations of 10 and 20 $\mu$ M.[ <a href="#">11</a> ]                       |

## Experimental Protocols & Methodologies

The evaluation of read-through compounds relies on a multi-step process involving screening, cell-based validation, and functional assessment.

1. High-Throughput Screening (HTS) for Compound Discovery A sensitive and quantitative HTS assay is crucial for identifying novel read-through compounds from large chemical libraries.[12][13]

- Protein Transcription/Translation (PTT)–ELISA Assay: This is a luciferase-independent method developed to avoid the artifacts associated with luciferase reporters.[11][13]
  - Principle: Plasmid templates containing a gene with a specific PTC are used in an in vitro coupled transcription/translation system. The target protein is tagged with epitopes (e.g., V5).
  - Detection: A full-length protein is only produced if a compound successfully induces read-through. This product is then detected using an antibody against the tag (e.g., anti-V5) in an ELISA format.[13]

## 2. Cell-Based Assays for Efficacy Validation

- Western Blotting: This technique is used to directly visualize the restoration of full-length protein. For example, muscle cells from mdx mice (a model for Duchenne muscular dystrophy) can be treated with compounds, and cell lysates are analyzed by Western blot for the presence of full-length dystrophin.[11]
- Immunofluorescence: Used to assess the restoration and proper localization of the target protein. For instance, in A-T cells, the formation of ATM-Ser1981 ionizing radiation-induced foci (IRIF) is a marker of restored ATM kinase activity and can be visualized by immunofluorescence microscopy.[10]

3. Functional Assays Restoring protein expression does not guarantee functional correction. Therefore, assays measuring the biological activity of the restored protein are essential.

- ATM Kinase Activity Assay: In A-T cells, the function of the restored ATM protein is confirmed by measuring its kinase activity. This can be done by detecting the autophosphorylation of ATM itself or the trans-phosphorylation of its downstream targets, such as the SMC1 protein. [10]
- Colony Survival Assay (CSA): This assay assesses the functional restoration of cellular processes. A-T cells are highly sensitive to radiation. A successful read-through compound

will restore enough functional ATM protein to rescue the cells from radiation-induced death, which is measured by their ability to form colonies after exposure.[10]

## Visualizations: Pathways and Workflows



[Click to download full resolution via product page](#)

Caption: General mechanism of nonsense mutation read-through.

[Click to download full resolution via product page](#)

Caption: Workflow for discovery and validation of read-through compounds.



[Click to download full resolution via product page](#)

Caption: Contrasting mechanisms of different read-through compound classes.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [mdpi.com](http://mdpi.com) [mdpi.com]
- 2. Pharmaceuticals Promoting Premature Termination Codon Readthrough: Progress in Development - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 3. [pnas.org](http://pnas.org) [pnas.org]
- 4. [karger.com](http://karger.com) [karger.com]
- 5. [mdpi.com](http://mdpi.com) [mdpi.com]

- 6. A New Series of Small Molecular Weight Compounds Induce Read Through of All Three Types of Nonsense Mutations in the ATM Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Classes of Translational Readthrough-Inducing Drugs | Encyclopedia MDPI [encyclopedia.pub]
- 10. rupress.org [rupress.org]
- 11. Nonaminoglycoside compounds induce readthrough of nonsense mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nonaminoglycoside compounds induce readthrough of nonsense mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Screening Readthrough Compounds to Suppress Nonsense Mutations: Possible Application to  $\beta$ -Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Translational Read-Through Compounds: GJ103 Sodium Salt and Alternatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b593885#comparing-gj103-sodium-salt-and-other-read-through-compounds>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)